molecular formula C29H27N3O3S B2847397 N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 872207-77-7

N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2847397
CAS No.: 872207-77-7
M. Wt: 497.61
InChI Key: AHGYYKNTWDMQIH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a structurally complex small molecule characterized by:

  • A sulfanyl acetamide side chain at position 4 of the pyrimidine ring, contributing to hydrogen-bonding capacity and nucleophilic reactivity.
  • Substituents: 3,5-Dimethylphenyl group at the acetamide nitrogen. 4-Methoxyphenyl group at position 2 of the chromenopyrimidine core. Methyl group at position 9 of the chromene moiety.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its diverse functional groups. The sulfanyl group may enhance binding affinity compared to oxygen-based analogs, while the methoxy and methyl groups influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-17-12-18(2)14-22(13-17)30-25(33)16-36-29-24-15-21-7-5-6-19(3)26(21)35-28(24)31-27(32-29)20-8-10-23(34-4)11-9-20/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGYYKNTWDMQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=CC(=C4)C)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests possible interactions with various biological targets involved in cancer proliferation and metastasis. For instance, derivatives of similar chromeno-pyrimidine compounds have exhibited cytotoxic effects against several cancer cell lines, indicating that this compound may share similar properties.

Neuroprotective Effects

The neuroprotective properties of compounds containing chromeno and pyrimidine moieties have been investigated extensively. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, studies on related compounds have shown that they can act as inhibitors of kinases and other enzymes involved in signal transduction pathways critical for cell survival and proliferation.

Antioxidant Properties

The antioxidant capacity of similar compounds has been documented, suggesting that N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide may also possess significant antioxidant properties. This aspect is particularly relevant in the context of oxidative stress-related conditions.

Case Study: Anticancer Efficacy

A study conducted on a series of chromeno-pyrimidine derivatives demonstrated that modifications at the phenyl rings significantly enhanced their anticancer efficacy against breast cancer cell lines. The findings suggest that the structural features of this compound could be optimized for improved therapeutic outcomes.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BMDA-MB-23110Cell cycle arrest
N-(3,5-Dimethylphenyl)-2-{...}TBDTBDTBD

Case Study: Neuroprotection

In a neuroprotection study involving animal models of neurodegeneration, related compounds showed significant reductions in neuronal death and improved cognitive function. This suggests that this compound could be further investigated for its neuroprotective potential.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile
  • Core Structure : Simpler aromatic nitro compound lacking fused rings.
  • Key Differences :
    • Nitro groups (electron-withdrawing) vs. methoxy and methyl groups (electron-donating) in the target compound.
    • Acetonitrile substituent instead of sulfanyl acetamide.
  • Properties: Higher electrophilicity due to nitro groups, increasing reactivity in nucleophilic substitutions. Lower thermal stability compared to the fused chromenopyrimidine core .
(b) Compounds m, n, o from Pharmacopeial Forum (2017)
  • General Structure: Phenoxy acetamide derivatives with stereochemical variations.
  • Key Differences: Linkage: Phenoxy (ether) vs. sulfanyl (thioether) in the target compound. Substituents: 2,6-Dimethylphenoxy and tetrahydro-pyrimidinone groups vs. chromenopyrimidine and 4-methoxyphenyl groups. Stereochemistry: Compounds m, n, o exhibit distinct stereoisomerism, which may influence biological activity .

Comparative Physicochemical and Electronic Properties

Parameter Target Compound N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile Compound m (Pharmacopeial Forum)
Molecular Weight ~550–600 g/mol (estimated) ~300 g/mol ~700–750 g/mol
LogP (Lipophilicity) High (due to methyl/methoxy groups) Moderate (nitro groups reduce lipophilicity) Variable (depends on stereochemistry)
Dipole Moment Predicted to be moderate (polar sulfanyl and acetamide groups) High (nitro and acetonitrile groups) Low (non-polar phenoxy groups)
Hydrogen Bond Capacity 3–5 donors/acceptors (amide, sulfanyl, methoxy) 2–3 donors/acceptors (nitro, acetonitrile) 4–6 donors/acceptors (amide, hydroxyl)

Methodological Approaches for Comparison

  • Structural Determination: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) has been critical in resolving the chromenopyrimidine core’s conformation and intermolecular interactions .
  • Quantum Chemical Calculations : Used to predict electronic properties (e.g., charge distribution, frontier molecular orbitals) and compare reactivity with nitro-substituted analogs .
  • Stereochemical Analysis : Pharmacopeial compounds (m, n, o) highlight the importance of stereochemistry in biological activity, a factor less explored in the target compound’s current studies .

Biological Activity

N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group, a chromeno-pyrimidine moiety, and a sulfanyl acetamide component. Its molecular formula is C₂₃H₂₃N₃O₂S, and it has a molecular weight of approximately 397.51 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. The chromeno[2,3-d]pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives with modifications in the pyrimidine ring exhibited IC50 values as low as 13 nM against EGFR kinase, suggesting potent inhibitory activity against tumor growth .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (nM)
A1NCI-H197515.6
A2A549>50
B1NCI-H4600.297
B2NCI-H197513

The proposed mechanism of action for this compound involves the activation of the p53 signaling pathway. This activation leads to cell cycle arrest and potential apoptosis in cancer cells . In vitro studies have demonstrated that compounds with similar chromeno-pyrimidine structures can induce significant cellular stress responses, leading to increased apoptosis rates in treated cells.

Study 1: In Vitro Evaluation

In a recent in vitro study, the compound was tested against several cancer cell lines including A549 (lung carcinoma) and NCI-H1975 (non-small cell lung cancer). The results indicated that the compound exhibited selective cytotoxicity towards these cells, with notable effects observed at concentrations below 10 µM .

Study 2: Metabolic Stability

Another important aspect of biological activity is metabolic stability. A comparative analysis showed that derivatives of this compound demonstrated improved metabolic stability when tested against human liver microsomes. For example, one derivative had a half-life (T1/2) exceeding 60 minutes, indicating favorable pharmacokinetic properties .

Table 2: Metabolic Stability Data

CompoundT1/2 (min) HumanT1/2 (min) Mouse
Compound A43.69.30
Compound B>6013.0
Compound C32.914.7

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